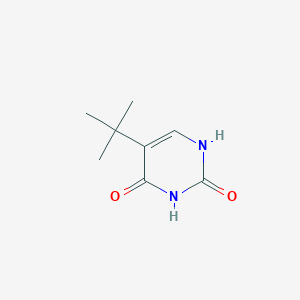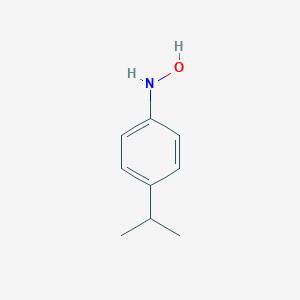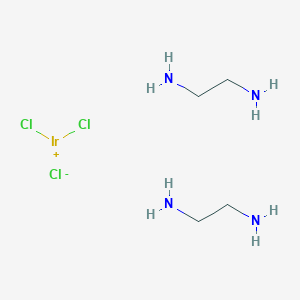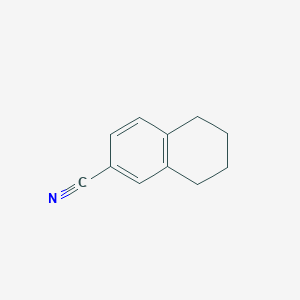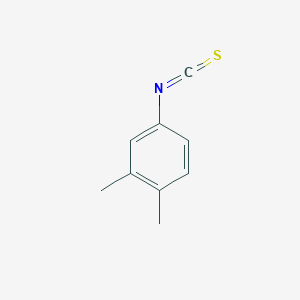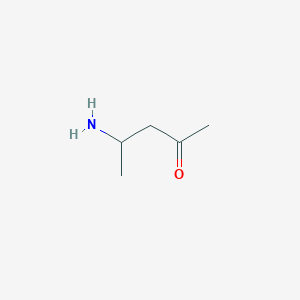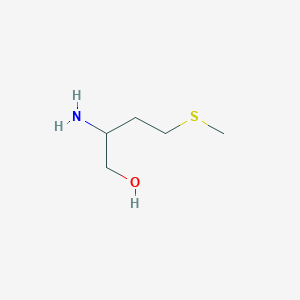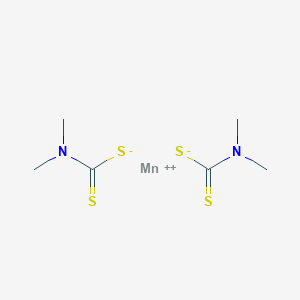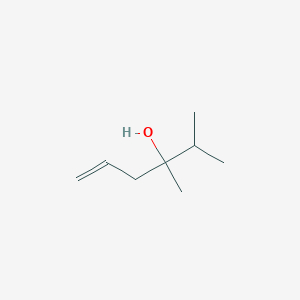
2,3-Dimethyl-5-hexen-3-ol
Descripción general
Descripción
2,3-Dimethyl-5-hexen-3-ol is a naturally occurring hydrocarbon compound with a variety of applications in scientific research and industry. It is an important component of many essential oils and has been used in various applications for centuries. This compound is a volatile organic compound, meaning that it is easily vaporized and has a low boiling point. It is also a colorless and odorless liquid with a sweet, fruity odor. This compound is an important intermediate in the synthesis of various compounds, including pharmaceuticals, fragrances, and food additives.
Aplicaciones Científicas De Investigación
Catalytic Synthesis and Environmental Applications
Catalytic Synthesis of Polyoxymethylene Dimethyl Ethers (OME) Polyoxymethylene dimethyl ethers (OME3–5) are emerging as appealing oxygenated fuels, potentially substituting standard diesel in engines with minor modifications. Their combustion is associated with reduced hazardous exhaust emissions, notably decreasing soot formation due to the absence of C-to-C bonds. This characteristic facilitates higher exhaust gas recirculation rates, curtailing NOx emissions. Contemporary research is vested in streamlining production processes by employing simpler reactants, fewer steps, and reduced energy consumption, alongside exploring efficient catalysts and understanding the reaction mechanisms in-depth (Baranowski, Bahmanpour, & Kröcher, 2017).
Biomass Conversion and Material Synthesis
Conversion of Plant Biomass to Furan Derivatives 5-Hydroxymethylfurfural (HMF) is a versatile platform chemical derivable from plant biomass, including hexose carbohydrates and lignocellulose. It's posited as a potential alternative to non-renewable hydrocarbon sources, signaling a transformative shift in the chemical industry. HMF and its derivatives, such as 2,5-furandicarboxylic acid and 2,5-dimethylfuran, could extensively replace petroleum-based feedstocks, heralding a significant shift towards a more sustainable and eco-friendly chemical industry (Chernyshev, Kravchenko, & Ananikov, 2017).
Alternative Fuels and Emission Reduction
Dimethyl Ether (DME) in Compression Ignition Engines Dimethyl-ether (DME) is gaining traction as a promising alternative to conventional diesel fuel, particularly for compression ignition (CI) engines. It's characterized by lower emissions (NOx, HC, CO) and minimal PM emissions due to its molecular structure. Moreover, DME's superior atomization and vaporization properties compared to diesel allow for a higher exhaust gas recirculation rate without increasing soot emission. Despite these advantages, challenges persist, such as enhancing its calorific value, engine durability, and reducing NOx emissions, necessitating further research (Park & Lee, 2014).
Potential in Pharmaceutical and Cosmetic Industries
Nerolidol A Multifaceted Sesquiterpene Alcohol
Nerolidol, a sesquiterpene alcohol with a floral odor, is widely utilized in various industries, including cosmetics (shampoos, perfumes) and non-cosmetic products (detergents, cleansers). Recognized by the FDA as a food flavoring agent, nerolidol's extensive use has spurred research into its medicinal properties, uncovering a myriad of pharmacological and biological activities. These discoveries underscore nerolidol's potential as a chemical or drug candidate in agriculture and medicine (Chan et al., 2016).
Biopolymer Modification and Industrial Applications
Xylan Derivatives and Their Application Potential The chemical modification of xylan paves the way for innovative biopolymers with tailored properties. By manipulating functional groups, degree of substitution, and substitution patterns, a diverse array of xylan ethers and esters with specific characteristics can be synthesized. Xylan esters, for instance, can form spherical nanoparticles down to 60 nm, potentially revolutionizing drug delivery applications. Additionally, cationic xylan derivatives hold promise in various industrial applications, including as paper strength additives and antimicrobial agents (Petzold-Welcke et al., 2014).
Safety and Hazards
Mecanismo De Acción
Target of Action
This compound is a type of organic compound and is often used in the synthesis of other organic compounds .
Mode of Action
It is known that this compound can interact with other substances during the synthesis of other organic compounds .
Biochemical Pathways
It is known that this compound can participate in various chemical reactions during the synthesis of other organic compounds .
Pharmacokinetics
It is known that this compound has a molecular weight of 12821 and a density of 0834±006 g/cm3 .
Result of Action
It is known that this compound can contribute to the synthesis of other organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3-Dimethyl-5-hexen-3-ol. For instance, it is known that this compound is a colorless liquid at room temperature and has a fragrant smell . It is soluble in alcohol and ether solvents, but insoluble in water . Therefore, the presence of these solvents can affect the compound’s action and stability.
Análisis Bioquímico
Biochemical Properties
2,3-Dimethyl-5-hexen-3-ol plays a role in biochemical reactions by interacting with various enzymes and proteins. It is known to participate in oxidation-reduction reactions, where it can be oxidized to form corresponding ketones or aldehydes. The compound interacts with enzymes such as alcohol dehydrogenases, which catalyze the oxidation of alcohols to aldehydes or ketones
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, particularly those involving oxidative stress and redox balance. The compound can modulate gene expression related to antioxidant defense mechanisms, thereby impacting cellular metabolism and overall cell function
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes, such as alcohol dehydrogenases, and either inhibit or activate their activity. This binding interaction can lead to changes in enzyme conformation and function, ultimately affecting metabolic pathways and cellular processes . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable when stored under appropriate conditions, such as in a sealed container at low temperatures . Prolonged exposure to light, heat, or air can lead to its degradation, resulting in the formation of by-products that may have different biochemical properties. Long-term studies have shown that this compound can have sustained effects on cellular function, although the specific outcomes depend on the experimental conditions and duration of exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing antioxidant defense mechanisms and improving metabolic function . At high doses, this compound can become toxic, leading to adverse effects such as oxidative stress, cellular damage, and organ toxicity. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to lipid metabolism and oxidative stress. The compound interacts with enzymes such as alcohol dehydrogenases and cytochrome P450 oxidases, which play key roles in its metabolism . These interactions can affect metabolic flux and the levels of metabolites, influencing overall cellular function and homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can be taken up by cells via passive diffusion or facilitated transport mechanisms . Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation. These interactions are important for the compound’s bioavailability and its effects on cellular processes.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can impact mitochondrial function and oxidative stress responses. Understanding the subcellular distribution of this compound is crucial for elucidating its biochemical and cellular effects.
Propiedades
IUPAC Name |
2,3-dimethylhex-5-en-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-5-6-8(4,9)7(2)3/h5,7,9H,1,6H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYJSFXFOXFEOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(CC=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60941329 | |
| Record name | 2,3-Dimethylhex-5-en-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60941329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19550-90-4 | |
| Record name | 2,3-Dimethyl-5-hexen-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19550-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dimethyl-5-hexen-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019550904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dimethylhex-5-en-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60941329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





